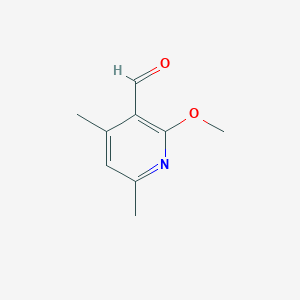

2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde

Description

Overview of Pyridine (B92270) Carbaldehydes as Synthetic Building Blocks

Pyridine carbaldehydes are a class of organic compounds characterized by a pyridine ring substituted with a formyl (-CHO) group. These compounds are of significant interest to synthetic chemists due to the dual reactivity conferred by the pyridine ring and the aldehyde functionality. The aldehyde group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. It can be readily converted into other functional groups such as carboxylic acids, alcohols, and amines, or used to construct carbon-carbon bonds through reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol-type condensations.

The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and basicity to the molecule. The nitrogen atom can act as a hydrogen bond acceptor, a ligand for metal catalysts, or a site for protonation and alkylation. The position of the carbaldehyde group on the pyridine ring (2-, 3-, or 4-position) significantly influences its reactivity and the steric environment around the formyl group. For instance, pyridine-2-carbaldehyde can act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the aldehyde oxygen. Pyridine-3-carbaldehyde and pyridine-4-carbaldehyde, on the other hand, are important precursors for the synthesis of various biologically active molecules and functional materials. wikipedia.orgwikipedia.org

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern medicinal and materials chemistry. The presence of heteroatoms (such as nitrogen, oxygen, or sulfur) within a cyclic structure introduces polarity, hydrogen bonding capabilities, and specific three-dimensional arrangements that are crucial for biological activity and material properties. Pyridine, being one of the simplest and most common nitrogen-containing heterocycles, is a recurring motif in a vast number of pharmaceuticals, agrochemicals, and functional materials.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous pyridine-containing drugs with a wide range of therapeutic applications. Research in heterocyclic chemistry is often focused on the development of efficient and selective methods for the synthesis and functionalization of these ring systems to generate libraries of novel compounds for biological screening and materials science applications.

Significance and Research Trajectory of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde

While direct and extensive studies on this compound are not prevalent in the current literature, its structure suggests considerable potential as a synthetic intermediate. The molecule possesses a highly substituted pyridine ring with a methoxy (B1213986) group at the 2-position, two methyl groups at the 4- and 6-positions, and a carbaldehyde group at the 3-position. This unique arrangement of functional groups offers several avenues for further chemical modification.

The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. The methyl groups provide steric bulk and can also participate in certain reactions. The carbaldehyde at the 3-position is poised for a variety of transformations, as discussed earlier. The combination of these features makes this compound a potentially valuable precursor for the synthesis of novel heterocyclic compounds with interesting biological or material properties.

The research trajectory for this compound would likely involve the exploration of its synthesis from readily available starting materials, followed by a systematic investigation of its reactivity in a range of standard organic transformations. The resulting derivatives could then be evaluated for their potential applications in medicinal chemistry, for instance, as enzyme inhibitors or receptor modulators, or in materials science as components of dyes, ligands for catalysis, or organic electronic materials.

Hypothetical Synthesis and Characterization

Given the absence of specific literature on the synthesis of this compound, a plausible synthetic route can be proposed based on established methods for the preparation of substituted pyridine carbaldehydes. One common approach is the Vilsmeier-Haack formylation of an appropriately substituted pyridine precursor. In this case, the starting material would be 2-methoxy-4,6-dimethylpyridine. This precursor could potentially be synthesized through a multi-step sequence starting from simpler pyridine derivatives.

Another potential route would involve the oxidation of the corresponding primary alcohol, (2-methoxy-4,6-dimethylpyridin-3-yl)methanol. This alcohol, in turn, could be prepared from a corresponding ester via reduction.

Hypothetical Characterization Data:

| Property | Predicted Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Appearance | Likely a crystalline solid or an oil |

| ¹H NMR (CDCl₃, ppm) | δ 10.0-10.5 (s, 1H, -CHO), 6.5-7.0 (s, 1H, Ar-H), 3.9-4.1 (s, 3H, -OCH₃), 2.4-2.6 (s, 3H, -CH₃), 2.2-2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 190-195 (C=O), 160-165 (C-OCH₃), 150-155 (C-CH₃), 145-150 (C-CH₃), 130-135 (C-CHO), 110-115 (Ar-C), 50-55 (-OCH₃), 20-25 (-CH₃), 15-20 (-CH₃) |

| IR (cm⁻¹) | ~2950 (C-H), ~2850 (C-H aldehyde), ~1700 (C=O), ~1600, 1480 (C=C, C=N) |

| Mass Spec (m/z) | 165 [M]⁺, fragments corresponding to loss of CO, CH₃, OCH₃ |

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its aldehyde functional group and the substituted pyridine ring.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-4,6-dimethylnicotinic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to the primary alcohol, (2-methoxy-4,6-dimethylpyridin-3-yl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions:

Knoevenagel Condensation: This compound is expected to undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base to form α,β-unsaturated products. bas.bg For example, reaction with malononitrile (B47326) would yield 2-((2-methoxy-4,6-dimethylpyridin-3-yl)methylene)malononitrile.

Wittig Reaction: The Wittig reaction with phosphorus ylides would provide a route to various vinyl-substituted pyridines. organic-chemistry.org The nature of the ylide would determine the structure of the resulting alkene.

Schiff Base Formation: Reaction with primary amines would lead to the formation of Schiff bases (imines), which are important intermediates in organic synthesis and can also act as ligands in coordination chemistry. wikipedia.org

Reactions Involving the Pyridine Ring:

The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy and methyl groups would increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Potential Applications in Organic Synthesis

The multifaceted reactivity of this compound makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds.

Pharmaceutical Synthesis: The derivatives of this compound, such as the corresponding carboxylic acid, alcohol, or more complex molecules derived from condensation reactions, could serve as key intermediates in the synthesis of novel drug candidates. The substituted pyridine motif is present in numerous bioactive molecules.

Agrochemicals: Similar to its role in pharmaceuticals, this compound could be a precursor for new herbicides, insecticides, or fungicides, as the pyridine core is also a common feature in agrochemicals.

Materials Science: The vinyl-substituted pyridines obtained from the Wittig reaction could be used as monomers for the synthesis of functional polymers. The Schiff base derivatives could be employed as ligands for the preparation of metal complexes with interesting catalytic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPWMFJRFGXWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 4,6 Dimethylpyridine 3 Carbaldehyde and Its Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display five distinct signals:

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Proton (H-5): The lone proton on the pyridine (B92270) ring is expected to appear as a singlet around δ 6.8-7.2 ppm. Its isolation means it will not exhibit spin-spin coupling with other protons.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons should appear around δ 3.9-4.1 ppm.

Methyl Protons (C4-CH₃ and C6-CH₃): Two separate singlets for the two methyl groups are expected. The C4-methyl protons, being adjacent to the electron-withdrawing aldehyde group, would likely resonate slightly further downfield (δ 2.5-2.7 ppm) than the C6-methyl protons (δ 2.3-2.5 ppm).

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, corresponding to each of the nine carbon atoms in the molecule.

Aldehyde Carbonyl (C=O): The most downfield signal, expected around δ 190-195 ppm.

Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The C2 and C6 carbons, bonded to the electronegative nitrogen and oxygen, will be the most downfield (δ 160-165 ppm). The C4 carbon will also be significantly downfield (δ 155-160 ppm). The C3 and C5 carbons are expected at approximately δ 115-125 ppm.

Methoxy Carbon (-OCH₃): A signal is expected in the range of δ 55-60 ppm.

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region, typically between δ 18-25 ppm.

Predicted NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CHO | 10.0 - 10.5 (s, 1H) | 190 - 195 |

| C2 | - | 160 - 165 |

| C3 | - | 115 - 120 |

| C4 | - | 155 - 160 |

| C5 | 6.8 - 7.2 (s, 1H) | 120 - 125 |

| C6 | - | 160 - 165 |

| C4-CH₃ | 2.5 - 2.7 (s, 3H) | 20 - 25 |

| C6-CH₃ | 2.3 - 2.5 (s, 3H) | 18 - 23 |

| -OCH₃ | 3.9 - 4.1 (s, 3H) | 55 - 60 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals predicted above and for revealing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, COSY would be expected to show minimal correlations, primarily confirming the lack of coupling for the isolated H-5 aromatic proton and the methyl and methoxy singlets. However, it could reveal long-range couplings, for instance, between the H-5 proton and the C4-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC would be essential for definitively linking each proton signal to its corresponding carbon in the molecule (e.g., the aromatic H-5 signal to the C5 signal, and the methyl proton signals to their respective methyl carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include:

The aldehyde proton (CHO) showing correlations to the C3 and C4 carbons.

The methoxy protons (-OCH₃) correlating to the C2 carbon.

The C4-methyl protons correlating to C3, C4, and C5.

The C6-methyl protons correlating to C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the methoxy protons and the C6-methyl protons, which would help to establish the preferred orientation of the methoxy group relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₁NO₂), the calculated exact mass is 165.0790 u.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The expected fragmentation pathway for this molecule would likely involve the following characteristic losses:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable radical, resulting in a fragment ion at m/z 150.

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion at m/z 137.

Loss of the aldehyde group (•CHO): This would result in a fragment at m/z 136.

Combined Losses: Sequential losses, such as the loss of CO followed by the loss of a methyl radical, would also be expected, yielding further daughter ions.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Although no experimental crystal structure for this compound is publicly available, its solid-state characteristics can be predicted based on related structures. The pyridine ring is expected to be essentially planar. The aldehyde and methoxy substituents may be slightly twisted out of the plane of the ring to minimize steric hindrance.

In the crystal lattice, intermolecular interactions would be dominated by weak hydrogen bonds and π–π stacking.

Hydrogen Bonding: The aldehyde oxygen and the pyridine nitrogen atom are potential hydrogen bond acceptors. Weak C-H···O and C-H···N interactions involving the methyl and aromatic protons are likely to play a significant role in the crystal packing.

π–π Stacking: The planar pyridine rings may arrange in offset parallel stacks, a common feature in the crystal structures of aromatic compounds, contributing to the stability of the crystal lattice. The distance between stacked rings is typically in the range of 3.4–3.8 Å.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding

C=O Stretch: A strong, characteristic absorption band for the aldehyde carbonyl group is expected in the IR spectrum between 1680-1705 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.

C-H Vibrations:

Aldehyde C-H stretch: Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H stretch: A band above 3000 cm⁻¹ is expected.

Methyl/Methoxy C-H stretch: Multiple bands are expected in the 2850-2980 cm⁻¹ region.

Pyridine Ring Vibrations: A series of characteristic bands for the substituted pyridine ring are expected in the 1400-1650 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. researchgate.net

C-O Stretch: The stretching vibration of the aryl-ether bond of the methoxy group is expected to produce a strong band in the IR spectrum around 1250-1270 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | 1680 - 1705 | Strong |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1650 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1250 - 1270 | Strong |

Circular Dichroism and Optical Rotatory Dispersion for Chiral Derivatives (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to chirality. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. These techniques would only become applicable if the molecule were modified to create a chiral center, for example, through the formation of a chiral adduct at the aldehyde position. As no studies concerning chiral derivatives of this compound are available in the current literature, this analysis is not applicable.

Theoretical and Computational Investigations on 2 Methoxy 4,6 Dimethylpyridine 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde. nih.govopenaccesspub.org Methods such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. materialsciencejournal.orgphyschemres.org

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer (ICT) from the pyridine ring towards the aldehyde moiety. conicet.gov.ar

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.gov In these maps, electron-rich regions, susceptible to electrophilic attack, are typically colored red (negative potential), while electron-deficient areas, prone to nucleophilic attack, are colored blue (positive potential). nih.gov For this molecule, the oxygen atom of the carbonyl group would be a site of negative potential, whereas the hydrogen of the aldehyde group and hydrogens on the methyl groups would be regions of positive potential.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation around key single bonds: the C(pyridine)-C(aldehyde) bond and the C(pyridine)-O(methoxy) bond. Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points). researchgate.net

Studies on related pyridine-3-carboxaldehydes and methoxy-substituted aromatics show that the relative orientation of the aldehyde and methoxy groups with respect to the pyridine ring is crucial. nih.govuc.pt For the aldehyde group, two primary planar conformations are possible: one where the carbonyl oxygen is syn to the C-C bond connecting to the ring and one where it is anti. The presence of adjacent methyl and methoxy groups creates steric hindrance that will favor a specific, lower-energy conformation. Ab initio calculations on similar substituted aldehydes have been used to determine that the presence of a methoxy group can stabilize certain enol forms via hydrogen bonding. nih.gov

Similarly, the methoxy group can be oriented either in the plane of the pyridine ring or out of the plane. The planarity is influenced by a balance between steric repulsion from the adjacent methyl group and electronic stabilization from conjugation with the aromatic system. The global energy minimum for the molecule will correspond to the specific combination of rotamers that minimizes steric clashes while maximizing favorable electronic interactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimentally obtained spectra. github.io

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions allows for the confident assignment of experimental signals. nih.gov Predicted shifts are often linearly scaled against experimental data for a set of reference compounds to improve accuracy. github.io For this compound, distinct chemical shifts would be predicted for the two non-equivalent methyl groups, the methoxy protons, the single aromatic proton, and the aldehydic proton.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govmaterialsciencejournal.org The computed harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. nih.gov Key predicted vibrational modes for this molecule would include the C=O stretching of the aldehyde group (typically a strong band around 1700-1735 cm⁻¹), C-H stretching modes for the aromatic and aliphatic groups, and various pyridine ring stretching and deformation modes. materialsciencejournal.orgmdpi.com Comparing the calculated spectrum with experimental data aids in the complete assignment of vibrational modes. researchgate.net

| Spectroscopy Type | Group | Predicted Value |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~10.2 ppm |

| ¹H NMR | Aromatic (-CH) | ~7.5 ppm |

| ¹H NMR | Methoxy (-OCH₃) | ~3.9 ppm |

| ¹H NMR | Methyl (-CH₃) | ~2.5 ppm |

| ¹³C NMR | Carbonyl (C=O) | ~190 ppm |

| FT-IR | C=O Stretch | ~1710 cm⁻¹ |

| FT-IR | C-H (Aromatic) Stretch | ~3050 cm⁻¹ |

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are essential for mapping the reaction pathways of molecules like this compound. By locating the transition state (TS) structures and calculating their energies, the activation energy (Ea) for a given reaction can be determined, providing insight into the reaction kinetics. osu.edu

For the carbaldehyde functional group, several reactions could be computationally investigated:

Nucleophilic Addition: The reaction of a nucleophile (e.g., water or methanol) with the carbonyl carbon can be modeled. nih.gov Calculations can determine the energy profile for the formation of a gem-diol or hemiacetal, which are common reactions for pyridine-carboxaldehydes in protic solvents. nih.gov

Oxidation/Reduction: The mechanism of oxidation to the corresponding carboxylic acid or reduction to an alcohol can be explored. Computational studies can identify the transition states and intermediates involved, helping to understand the reaction's feasibility and selectivity.

Condensation Reactions: The reaction with amines to form Schiff bases or with active methylene (B1212753) compounds can be modeled to predict reactivity and product formation. mdpi.com

These studies involve optimizing the geometries of reactants, products, intermediates, and transition states, followed by frequency calculations to confirm their nature (minima or first-order saddle points).

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. researchgate.netpythoninchemistry.org MD simulations can provide insights into the intermolecular interactions and behavior of this compound in a condensed phase, such as in a solution. mdpi.com

Using a classical force field, MD simulations can model:

Solvation Structure: The arrangement of solvent molecules (e.g., water, ethanol) around the solute molecule can be analyzed. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms, such as the carbonyl oxygen or the pyridine nitrogen.

Intermolecular Interactions: In a simulation of the pure substance or a concentrated solution, non-covalent interactions like π-π stacking between pyridine rings and hydrogen bonding (if applicable with the solvent) can be observed. mdpi.com

Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as the diffusion coefficient of the molecule in a given solvent, providing a more complete picture of its solution-phase behavior.

Drug-like Properties Prediction (excluding any biological context) and Molecular Descriptors Calculation

A range of computational tools can predict the physicochemical properties of a molecule, which are often referred to as molecular descriptors. cadaster.eu These descriptors are crucial for assessing a compound's characteristics without reference to any specific biological target. Based on the structure of this compound, several key descriptors can be calculated. These properties are often used in cheminformatics and are foundational to concepts like Lipinski's Rule of Five.

Commonly calculated descriptors include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with transport properties.

Hydrogen Bond Donors/Acceptors: The number of N-H or O-H bonds (donors) and the number of nitrogen or oxygen atoms (acceptors).

Rotatable Bonds: The number of bonds that allow for free rotation, indicating molecular flexibility.

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 38.8 Ų |

| Heavy Atom Count | 12 |

Applications of 2 Methoxy 4,6 Dimethylpyridine 3 Carbaldehyde in Advanced Organic Synthesis and Materials Science

As a Versatile Precursor for Complex Heterocyclic Architectures

Synthesis of Fused Pyridine (B92270) Systems

No specific studies were found detailing the use of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde as a precursor for the synthesis of fused pyridine systems.

Preparation of Polyfunctionalized Pyridine Derivatives

Information on the reactions of this compound to yield a range of polyfunctionalized pyridine derivatives is not available in the surveyed literature.

Role in Ligand Design for Organometallic Catalysis

Development of Chiral Ligands

There is no available research on the development of chiral ligands derived from this compound.

Application in Asymmetric Catalysis

Consequently, no data exists on the application of ligands derived from this specific compound in the field of asymmetric catalysis.

Application in Optoelectronic Materials Research (e.g., Dyes, Fluorescent Probes, Sensors)

The field of optoelectronic materials often leverages pyridine derivatives for their electronic properties and their role in forming emissive compounds. The aldehyde group in this compound could serve as a synthetic handle for the construction of larger conjugated systems typical of dyes, fluorescent probes, or sensors. For instance, condensation reactions with various nucleophiles could lead to Schiff bases or other extended π-systems with interesting photophysical properties. Nevertheless, a thorough search has not uncovered any studies that report the synthesis or characterization of optoelectronic materials derived from this specific compound. While research exists on other methoxypyridine derivatives for such applications, the unique substituent pattern of this compound sets it apart, and its potential in this area is yet to be realized.

Utilization in Agrochemical and Specialty Chemical Synthesis (excluding biological activity)

Pyridine-based compounds are a cornerstone of the agrochemical industry and are prevalent in a wide array of specialty chemicals. The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules. It could, for example, be a precursor to various carboxylic acids, alcohols, or imines that form the core of new active ingredients. However, there is no public record of its use in the synthesis of agrochemicals or other specialty chemicals. The synthetic routes and applications of this particular building block remain undocumented in the scientific and patent literature.

Advanced Analytical Techniques for Detection and Quantification of 2 Methoxy 4,6 Dimethylpyridine 3 Carbaldehyde in Non Biological Matrices

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde and for real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. The method's versatility allows for the separation of the main compound from its starting materials, by-products, and degradation products. A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.comhelixchrom.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with an acidic modifier like formic or phosphoric acid to ensure sharp, symmetrical peaks for the basic pyridine (B92270) moiety. sielc.comptfarm.pl

For reaction monitoring, HPLC analysis can provide rapid quantification of reactants and products. Samples can be taken from the reaction mixture at various time points, diluted, and injected into the HPLC system. The resulting chromatograms allow for the calculation of conversion rates and the detection of any significant side-product formation, enabling optimization of reaction conditions.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 4.5 min |

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov Purity assessment by GC is typically performed using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). researchgate.net The use of a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for quantification.

In the context of reaction monitoring, GC-FID offers a fast and effective way to track the disappearance of starting materials and the appearance of the desired product, provided all components are sufficiently volatile. The technique's high resolution allows for the separation of isomeric impurities that might be difficult to resolve by other methods.

| Parameter | Condition |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (50:1) |

Hyphenated Techniques (GC-MS, LC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the structural elucidation of unknown impurities and the quantification of trace-level components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying impurities in samples of this compound. Following separation on the GC column, molecules are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of known impurities by library matching and the structural investigation of unknown compounds. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl radical (-15 Da), a methoxy (B1213986) radical (-31 Da), or a formyl radical (-29 Da), as well as fragments corresponding to the stable pyridine ring structure. researchgate.netbenthamopen.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for analyzing less volatile or thermally labile impurities that are not amenable to GC analysis. researchgate.netnih.gov Using a soft ionization technique like electrospray ionization (ESI), LC-MS typically provides the molecular weight of the impurities from the protonated molecule [M+H]⁺. This information is critical for impurity profiling, which involves the detection, identification, and quantification of all potential impurities in a sample. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. springernature.com

| Potential Impurity | Expected [M+H]⁺ (LC-MS) | Potential Key Fragments (GC-MS) | Possible Origin |

|---|---|---|---|

| 4,6-Dimethyl-2-hydroxypyridine-3-carbaldehyde | 152.07 | 151, 123, 95 | Incomplete methylation |

| 2-Methoxy-4,6-dimethylpyridine | 138.10 | 137, 122, 107 | Decarbonylation |

| 2-Methoxy-4,6-dimethylnicotinic acid | 182.08 | 181, 166, 138, 122 | Oxidation of aldehyde |

Electrochemical Methods for Oxidation/Reduction Potential Determination

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These studies provide fundamental information about its electronic structure and its susceptibility to oxidation and reduction. The redox potential is influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing carbaldehyde group on the pyridine ring. cdnsciencepub.com

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a sweeping potential. The resulting voltammogram reveals the potentials at which oxidation and reduction events occur. The half-wave potential (E₁/₂) can be determined from these scans, providing a quantitative measure of the ease with which the molecule accepts or donates electrons. nih.gov This information is valuable for predicting the compound's stability and its potential role in electrochemical reactions. mdpi.comnih.gov

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. Ag/AgCl) |

|---|---|---|

| Pyridine-3-carbaldehyde | +1.9 V | -1.2 V |

| 2-Methoxypyridine | +1.5 V | -2.5 V |

| This compound | +1.7 V | -1.4 V |

Development of Specific Spectrophotometric Assays

UV-Visible spectrophotometry can be employed for the quantitative determination of this compound, leveraging its chromophoric pyridine ring and aldehyde functional group. A direct spectrophotometric assay would involve measuring the absorbance at its wavelength of maximum absorption (λmax), which is expected to be in the UV region due to π → π* transitions within the aromatic system. researchgate.netnih.gov

For enhanced specificity and sensitivity, particularly in complex matrices, a colorimetric assay can be developed based on the chemical reactivity of the aldehyde group. Aromatic aldehydes react with specific reagents, such as 2,4-dinitrophenylhydrazine (DNPH) or other aromatic hydrazines, to form a colored hydrazone product. illinois.edu This product exhibits a strong absorbance in the visible region, shifted away from the interference of other UV-absorbing compounds. abcam.comresearchgate.net The intensity of the color, measured with a spectrophotometer, is directly proportional to the concentration of the aldehyde. The development of such an assay involves optimizing reaction conditions like pH, temperature, and reagent concentration to ensure complete and rapid derivatization.

| Parameter | Direct UV Assay | Colorimetric Assay (DNPH) |

|---|---|---|

| λmax | ~275 nm | ~390 nm |

| Molar Absorptivity (ε) | ~12,000 L mol⁻¹ cm⁻¹ | ~25,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 20 µg/mL | 0.5 - 10 µg/mL |

| Solvent/Medium | Methanol or Acetonitrile | Acidic Methanol |

Future Research Directions and Emerging Trends for 2 Methoxy 4,6 Dimethylpyridine 3 Carbaldehyde

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling further study of 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde. Future research will likely focus on moving beyond classical multi-step procedures towards more convergent and atom-economical syntheses.

One promising area of exploration is the adaptation of multi-component reactions. For instance, variations of the Hantzsch pyridine (B92270) synthesis, traditionally used for 1,4-dihydropyridines, could potentially be modified to yield highly substituted pyridine cores like the one in the target molecule. mdpi.comnih.gov Another avenue involves the functionalization of pre-formed pyridine rings. Metal-catalyzed cross-coupling reactions could be employed to introduce the methyl and methoxy (B1213986) groups onto a suitable pyridine precursor.

Furthermore, novel strategies for the formylation of the pyridine ring are of interest. While methods like the Vilsmeier-Haack reaction are established, exploring milder and more regioselective formylation techniques would be a valuable contribution. researchgate.net The synthesis of related methoxypyridine carbaldehydes has been achieved through pathways involving the conversion of a bromo-substituted pyridine to the desired aldehyde using organometallic intermediates. chemicalbook.com A similar approach could be investigated for the synthesis of this compound.

| Potential Synthetic Approach | Key Precursors | Possible Advantages |

| Modified Hantzsch Synthesis | β-ketoesters, aldehydes, ammonia (B1221849) sources | High convergence, diversity of substituents |

| Cross-Coupling Reactions | Halogenated pyridine core, organometallic reagents | High regioselectivity, functional group tolerance |

| Direct C-H Formylation | 2-Methoxy-4,6-dimethylpyridine | Step-economy, reduced waste |

| Grignard-based Formylation | Bromo- or iodo-substituted methoxydimethylpyridine | Established methodology, reliable conversion |

Development of Sustainable and Catalytic Methodologies

In line with the principles of green chemistry, future synthetic efforts should prioritize sustainability. This includes the use of environmentally benign solvents, the reduction of waste, and the development of catalytic processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. davidpublisher.com The application of microwave irradiation to the synthesis of this compound could lead to significantly shorter reaction times and potentially cleaner reaction profiles compared to conventional heating methods.

The development of catalytic methods for the key synthetic steps is another important research direction. For example, employing transition metal catalysts for C-H activation and subsequent functionalization of the pyridine ring could provide a more direct and efficient route to the target molecule. Additionally, the use of solid-supported reagents and catalysts could simplify product purification and enable catalyst recycling, further enhancing the sustainability of the synthesis.

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and potentially unexplored reactivity. The aldehyde group is a versatile handle for a wide range of chemical transformations, including:

Condensation Reactions: The carbaldehyde can react with various nucleophiles, such as amines, active methylene (B1212753) compounds, and organometallic reagents, to generate a diverse library of derivatives. researchgate.net

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of pyridine derivatives.

Cyclization Reactions: The aldehyde, in conjunction with the other substituents on the pyridine ring, could participate in intramolecular cyclization reactions to form novel fused heterocyclic systems.

The electronic properties of the pyridine ring, influenced by the electron-donating methoxy and methyl groups, could also lead to interesting and potentially novel reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Expansion of Applications in Niche Chemical Fields

Substituted pyridine derivatives are privileged scaffolds in medicinal chemistry and materials science. Quinolines, which are structurally related to pyridines, and their derivatives have shown a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer properties. researchgate.net By analogy, this compound and its derivatives could be investigated for their potential as:

Pharmaceutical Intermediates: The molecule could serve as a key building block for the synthesis of more complex, biologically active molecules. Pyridine derivatives are found in a variety of drugs, and the specific substitution pattern of this compound could offer unique properties.

Agrochemicals: The pyrimidine (B1678525) ring, which is related to pyridine, is a common feature in herbicides and fungicides. researchgate.net The potential of this compound in this area is worth exploring.

Functional Materials: Pyridine-containing polymers and organic dyes have applications in electronics and photonics. The reactivity of the aldehyde group could be exploited to incorporate this molecule into larger conjugated systems with interesting optical or electronic properties.

Computational Design of Tailored Derivatives

Modern computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. In silico methods can be employed to explore the potential of this compound and to design novel derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can help in predicting its behavior in chemical reactions and in identifying the most promising avenues for derivatization.

Molecular docking studies can be used to screen for potential biological targets. nih.gov By computationally evaluating the binding of this compound and its virtual derivatives to the active sites of various enzymes and receptors, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity. This approach can significantly accelerate the drug discovery process.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | Understanding of reaction mechanisms, design of more reactive analogues |

| Molecular Docking | Virtual screening against biological targets | Identification of potential therapeutic applications, prioritization of synthetic targets |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions | Insight into the dynamic behavior of the molecule in different environments |

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a variety of chemical fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For pyridine derivatives, formylation at the 3-position can be achieved via Vilsmeier-Haack or Duff reactions. Methoxylation and methyl group introduction may require nucleophilic substitution or directed ortho-metalation. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate). Researchers should validate intermediates using -NMR and mass spectrometry. Analogous syntheses for structurally related compounds (e.g., substituted pyridine carbaldehydes) provide foundational protocols .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- - and -NMR : To confirm substituent positions and methoxy/methyl group integration.

- IR Spectroscopy : Identification of aldehyde C=O stretches (~1700 cm) and aromatic C-H bends.

- Mass Spectrometry (EI/ESI) : Verification of molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Confirmation of C, H, N, and O composition. Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The aldehyde group is reactive toward nucleophiles (e.g., Grignard reagents, hydrazines) for imine or hydrazone formation. Methoxy and methyl groups influence regioselectivity in electrophilic aromatic substitution. Researchers should monitor reactions via TLC and employ inert atmospheres for moisture-sensitive steps. Comparative studies with analogs (e.g., 3-carbaldehyde derivatives) highlight steric and electronic effects .

Advanced Research Questions

Q. How can crystallographic data resolve the molecular structure and packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for structure refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate geometry with Mercury CSD for void analysis and intermolecular interactions (e.g., π-π stacking, C-H···O). For twinned crystals, SHELXD or WinGX can assist in structure solution .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the ωB97XD functional (includes dispersion corrections) accurately models π-π interactions and frontier orbitals. Calculate HOMO-LUMO gaps to assess charge-transfer potential. Molecular Electrostatic Potential (MEP) maps identify nucleophilic (methoxy oxygen) and electrophilic (aldehyde carbon) sites. Compare Hirshfeld surface analysis (e.g., CrystalExplorer ) with experimental SCXRD data to validate non-covalent interactions .

Q. How can researchers address contradictions in spectroscopic vs. computational data?

- Methodological Answer : Iterative validation is critical. For example:

- If NMR chemical shifts conflict with DFT predictions, re-examine solvent effects or tautomeric equilibria.

- Use Mogul (Cambridge Structural Database) to compare bond lengths/angles with similar structures.

- Employ ConQuest for systematic database searches to identify outliers. Contradictions may arise from dynamic processes (e.g., rotational barriers) not captured in static models .

Q. What strategies optimize the study of structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Derivatization : Modify the aldehyde group to assess bioactivity changes (e.g., Schiff bases, reduction to alcohols).

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic pockets).

- ADMET Prediction : Tools like SwissADME evaluate solubility and metabolic stability, guided by methoxy/methyl substituent effects.

- In Vitro Assays : Prioritize cytotoxicity (MTT assay) and enzyme inhibition studies, referencing analogs with known activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.